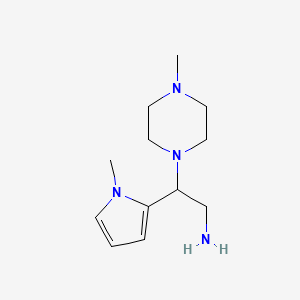
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine is a synthetic organic compound that features a pyrrole ring and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the pyrrole and piperazine rings through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Secondary amines.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study receptor-ligand interactions.
Industry: It is explored for its potential use in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)ethanamine: Lacks the piperazine ring, making it less versatile in receptor binding.
2-(4-methylpiperazin-1-yl)ethanamine: Lacks the pyrrole ring, reducing its potential for certain biochemical interactions.
Uniqueness
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to the presence of both the pyrrole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.
生物活性
The compound 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine , also known as a derivative of piperazine and pyrrole, is of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula : C15H28N4
- Molecular Weight : 264.40962 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound can be inferred from its structural components, particularly its piperazine and pyrrole moieties. These structures are known to interact with various biological targets, including neurotransmitter receptors and enzymes. Specifically, compounds with similar structures have been studied for their roles as antagonists at G protein-coupled receptors (GPCRs) , which are crucial in many physiological processes.
Potential Targets:
- Serotonin Receptors : Compounds similar to this structure may exhibit selective binding to serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.
- CCR5 Antagonism : Similar compounds have been noted for their role as CCR5 antagonists, which are significant in HIV treatment by inhibiting viral entry into host cells .
Case Studies and Research Findings
Research involving similar compounds has yielded promising results:
- Antiviral Activity : Studies have shown that piperazine derivatives exhibit significant antiviral properties against HIV by blocking CCR5 receptors. For example, Maraviroc has demonstrated efficacy in reducing viral load in patients .
- Neuropharmacological Effects : Compounds with structural similarities have been evaluated for their effects on serotonin and dopamine pathways, indicating potential use in treating depression and anxiety disorders.
- Pharmacokinetics : Research indicates that some derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-14-6-8-16(9-7-14)12(10-13)11-4-3-5-15(11)2/h3-5,12H,6-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWHKRWVXKIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














